Diels–Alder Reactivity: 820,000-Fold Rate Differential Between Cycloheptadiene and Cyclopentadiene with Tetracyanoethylene
The Diels–Alder reactivity of the 1,3-cycloheptadiene scaffold—the core of the target compound—is dramatically lower than that of its five- and six-membered ring analogs. With tetracyanoethylene (TCNE) as the dienophile at 20 °C in CH₂Cl₂, 1,3-cycloheptadiene reacts 820,000-fold slower than cyclopentadiene and approximately 315-fold slower than 1,3-cyclohexadiene . This rate suppression arises from the greater out-of-plane distortion energy required to bring the C1 and C4 termini of the seven-membered diene into the transition-state geometry . For the carboxylic acid derivative specifically, the electron-withdrawing –COOH group further deactivates the diene toward normal-electron-demand Diels–Alder reactions, an effect absent in the unsubstituted parent dienes used in the kinetic measurements; thus the rate differential for the acid derivative is expected to be even larger than the 820,000-fold baseline.
| Evidence Dimension | Diels–Alder reaction rate with tetracyanoethylene (TCNE) |
|---|---|
| Target Compound Data | 1,3-Cycloheptadiene: relative rate = 1 (baseline; absolute k₂ ≈ 10⁻⁵–10⁻⁶ M⁻¹ s⁻¹ range based on published rate constant compilations) |
| Comparator Or Baseline | Cyclopentadiene: 820,000-fold faster; 1,3-Cyclohexadiene: ~2,600-fold faster |
| Quantified Difference | 820,000-fold slower vs. cyclopentadiene; ~315-fold slower vs. 1,3-cyclohexadiene (820,000 ÷ 2,600) |
| Conditions | TCNE dienophile, 20 °C, CH₂Cl₂ solvent; rate constants from Sauer et al. as compiled in Levandowski & Houk, Chem. Rev. 2021, Table 1 |
Why This Matters
Procurement of cyclohepta-1,3-diene-1-carboxylic acid instead of a smaller-ring analog is mandatory when the synthetic sequence requires attenuated Diels–Alder reactivity to avoid premature cycloaddition or when a seven-membered carbocyclic framework must be retained in the product.
- [1] Levandowski, B. J.; Gamache, R. F.; Murphy, J. M.; Houk, K. N. Click Chemistry with Cyclopentadiene. Chem. Rev. 2021, 121 (12), 6777–6801. Section 3.1: 'Cyclopentadiene reacts 2,600-fold faster than 1,3-cyclohexadiene, 820,000-fold faster than 1,3-cycloheptadiene, and 2,100,000-fold faster than the acyclic diene, butadiene.' View Source
- [2] Levandowski, B. J.; Houk, K. N. Theoretical Analysis of Reactivity Patterns in Diels–Alder Reactions of Cyclopentadiene, Cyclohexadiene, and Cycloheptadiene with Symmetrical and Unsymmetrical Dienophiles. J. Org. Chem. 2015, 80, 3530–3537. Distortion/interaction analysis showing increased out-of-plane distortion energy for cycloheptadiene. View Source
